molecular formula C9H10INO2S B2947471 Cyclopropyl((4-iodophenyl)sulfonyl)amine CAS No. 403793-10-2

Cyclopropyl((4-iodophenyl)sulfonyl)amine

Cat. No.: B2947471
CAS No.: 403793-10-2
M. Wt: 323.15
InChI Key: ILCZGONWLWIQSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamides, such as Cyclopropyl((4-iodophenyl)sulfonyl)amine, can be achieved through various methods . One approach involves the reaction of sulfonic acids or its sodium salts under microwave irradiation . Another method uses the combination of H2O2 and SOCl2 for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides . These sulfonyl chlorides can then react with amines to produce the corresponding sulfonamides .


Molecular Structure Analysis

This compound has a molecular formula of C9H10INO2S . The cyclopropyl group is a chemical structure derived from cyclopropane . It has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .


Chemical Reactions Analysis

Cyclopropyl-containing compounds can undergo various reactions . For instance, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings . Additionally, the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides can produce various substituted aryl cyclopropanes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.15 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Cyclopropyl((4-iodophenyl)sulfonyl)amine has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, this compound has been used as a reagent in various synthetic transformations, such as the synthesis of metal complexes. In organic synthesis, this compound has been used as a ligand in the synthesis of metal complexes, and in biochemistry, this compound has been explored as a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

Cyclopropyl((4-iodophenyl)sulfonyl)amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, this compound can be used to inhibit certain enzymes and proteins, which can be useful for studying their function. However, this compound also has some limitations. It is not water soluble, and it is not very stable in solution. In addition, it can be toxic in high concentrations.

Future Directions

There are several potential future directions for research involving Cyclopropyl((4-iodophenyl)sulfonyl)amine. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another potential direction is to explore its potential use in the synthesis of metal complexes. In addition, further research could be done to explore its mechanism of action and its biochemical and physiological effects. Finally, more research could be done to explore its stability in solution and its potential toxicity.

Synthesis Methods

The synthesis of Cyclopropyl((4-iodophenyl)sulfonyl)amine has been reported in various studies. The most common method for its synthesis involves the reaction of 4-iodophenylsulfonyl chloride with cyclopropyl amine in the presence of a base, such as potassium carbonate. The reaction proceeds in the presence of a solvent, such as dimethylformamide, and yields this compound as the desired product.

Safety and Hazards

While specific safety data for Cyclopropyl((4-iodophenyl)sulfonyl)amine was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray . If swallowed or inhaled, medical attention should be sought immediately .

Properties

IUPAC Name

N-cyclopropyl-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCZGONWLWIQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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